methyl 7-amino-6-oxoheptanoate hydrochloride
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Overview
Description
Methyl 7-amino-6-oxoheptanoate hydrochloride is a chemical compound with the molecular formula C(_8)H(_16)ClNO(_3). It is a derivative of heptanoic acid, featuring an amino group and a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-amino-6-oxoheptanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with heptanoic acid, which undergoes esterification to form methyl heptanoate.
Oxidation: Methyl heptanoate is then oxidized to introduce a ketone group, resulting in methyl 6-oxoheptanoate.
Amination: The ketone compound undergoes reductive amination with an appropriate amine source to introduce the amino group, forming methyl 7-amino-6-oxoheptanoate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to optimize reaction conditions.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, thiols, or amines, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, secondary amines.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Methyl 7-amino-6-oxoheptanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 7-amino-6-oxoheptanoate hydrochloride depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing enzymatic activity. The presence of both amino and ketone groups allows it to participate in various biochemical pathways, potentially affecting cellular processes and metabolic functions.
Comparison with Similar Compounds
Methyl 6-amino-5-oxohexanoate: Similar structure but with a shorter carbon chain.
Methyl 8-amino-7-oxooctanoate: Similar structure but with a longer carbon chain.
Methyl 7-amino-6-oxoheptanoate: The base compound without the hydrochloride salt.
Uniqueness: Methyl 7-amino-6-oxoheptanoate hydrochloride is unique due to its specific balance of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly valuable in pharmaceutical research where these properties are crucial for drug formulation and bioavailability.
Properties
CAS No. |
1823064-82-9 |
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Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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